Diethyl 5-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]benzene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 5-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]benzene-1,3-dicarboxylate is a complex organic compound with a unique structure that includes a thienopyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]benzene-1,3-dicarboxylate typically involves multiple steps. One common method includes the reaction of 5,6-dimethylthieno[2,3-d]pyrimidine-4-ol with diethyl 5-bromo-1,3-benzenedicarboxylate under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or aromatic compounds.
Scientific Research Applications
Diethyl 5-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]benzene-1,3-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Diethyl 5-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The thienopyrimidine moiety can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 5-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetylamino-3-methyl-2,4-thiophenedicarboxylate
- 1-benzyl-N-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine
Uniqueness
Diethyl 5-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]benzene-1,3-dicarboxylate is unique due to its specific structural features, such as the thienopyrimidine moiety and the diethyl ester groups.
Biological Activity
Diethyl 5-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]benzene-1,3-dicarboxylate is a compound that has garnered interest in recent years due to its potential biological activities. This article provides a detailed overview of the compound's synthesis, biological properties, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 379246-91-0
- Molecular Formula : C18H20N2O4S
- Molecular Weight : 356.43 g/mol
Synthesis
The synthesis of this compound typically involves multiple steps starting from readily available precursors. The synthetic route may include the formation of the thieno[2,3-d]pyrimidine moiety followed by coupling with diethyl benzene dicarboxylate derivatives.
Anticancer Activity
Recent studies have indicated that compounds containing thieno[2,3-d]pyrimidine structures exhibit significant anticancer properties. For instance:
- In Vitro Studies : this compound has been tested against various cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation in L1210 leukemia cells and other tumor models. The compound demonstrated IC50 values in the low micromolar range, indicating potent activity against cancer cells.
- Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes involved in nucleic acid synthesis and cell division, which are critical for cancer cell proliferation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Tests : In studies against Gram-positive and Gram-negative bacteria, this compound exhibited moderate to good antibacterial activity. The minimum inhibitory concentrations (MICs) were determined to be significantly lower than those of conventional antibiotics.
- Mechanism : The antimicrobial action is thought to stem from interference with bacterial DNA replication and transcription processes.
Case Study 1: Anticancer Efficacy in Animal Models
A study conducted on mice bearing L1210 leukemia tumors demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent in oncology.
Case Study 2: Antimicrobial Activity Assessment
In a comparative study with standard antibiotics against Staphylococcus aureus and Escherichia coli, this compound showed superior efficacy. The research concluded that this compound could be a promising candidate for developing new antimicrobial agents.
Data Summary Table
Properties
Molecular Formula |
C20H20N2O5S |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
diethyl 5-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxybenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C20H20N2O5S/c1-5-25-19(23)13-7-14(20(24)26-6-2)9-15(8-13)27-17-16-11(3)12(4)28-18(16)22-10-21-17/h7-10H,5-6H2,1-4H3 |
InChI Key |
XEPIHIQBHGZITD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)OC2=C3C(=C(SC3=NC=N2)C)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.